1,3,3-Trimethylcyclohexene

Description

Historical Context and Discovery Pathways

The scientific journey of 1,3,3-trimethylcyclohexene, historically referred to as β-cyclogeraniolene, dates back to the early 20th century. A pivotal moment in its history was the successful synthesis reported in 1910 by Arthur W. Crossley and Charles Gilling in the Journal of the Chemical Society, Transactions. rsc.orgrsc.org Their work provided a clear pathway for its creation and confirmed its structure, which had been a subject of inquiry following the study of related compounds derived from citral (B94496). rsc.org

The synthesis by Crossley and Gilling was a multi-step process starting from 1:1-dimethylcyclohexan-3-one. rsc.org This ketone underwent a reaction with a Grignard reagent (methylmagnesium iodide) to produce the corresponding alcohol, 1:1:3-trimethylcyclohexan-3-ol. rsc.org Subsequent treatment of this alcohol with a dehydrating agent or conversion to a bromo-derivative followed by elimination with alcoholic potassium hydroxide (B78521) yielded the target hydrocarbon, this compound. rsc.org This early synthetic work was crucial in confirming the constitutional formula proposed by Tiemann and provided a solid foundation for the future exploration of this and other related alicyclic compounds. rsc.org

Structural Classification within Cycloalkene Chemistry

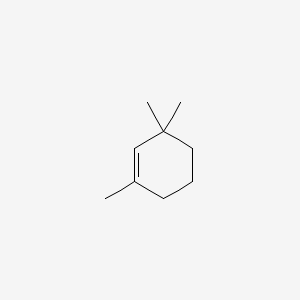

This compound is classified as a trisubstituted, monocyclic alkene. Its core structure is a cyclohexene (B86901) ring, which is a six-membered ring of carbon atoms containing one carbon-carbon double bond. The defining features of this specific molecule are the three methyl (-CH3) groups attached to the ring.

The nomenclature "this compound" precisely describes this arrangement:

Cyclohexene: Indicates the six-carbon ring with one double bond.

1-methyl: A methyl group is attached to the first carbon of the double bond.

3,3-dimethyl: Two methyl groups are attached to the third carbon atom of the ring, which is an sp3-hybridized carbon. This geminal dimethyl group is a key structural feature.

This substitution pattern makes the molecule asymmetrical. The presence of the double bond makes it an unsaturated hydrocarbon, susceptible to various addition reactions characteristic of alkenes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H16 |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 503-47-9 |

| Appearance | Colorless liquid |

| Boiling Point | 138.8 °C at 760 mmHg |

| Flash Point | 21.9 °C |

| Density | 0.795 g/cm³ |

| Refractive Index | 1.441 |

The data in this table is compiled from various chemical data sources. lookchem.com

Significance as a Precursor and Intermediate in Organic Synthesis

The true significance of this compound in organic chemistry lies in its role as a versatile building block for more complex molecules. Its structural features, particularly the reactive double bond and the specific arrangement of methyl groups, make it a valuable starting material for a range of synthetic targets.

Synthesis of Fragrance Compounds: A prominent application of this compound is in the synthesis of damascones, which are important fragrance chemicals known for their rosy and fruity scents. For instance, it can serve as a precursor for the synthesis of α-damascone.

Synthesis of Natural Products: The compound is a key starting material in the total synthesis of various natural products. A notable example is the synthesis of (±)-dihydroactinidiolide, a bicyclic lactone found in various natural sources like tea and tobacco. mdpi.comresearchgate.netresearchgate.net One synthetic route involves the lactonization reaction between this compound and α-chloro-α-phenylseleno ethyl acetate. researchgate.net This reaction forms a key intermediate which, after oxidation and elimination, yields the target dihydroactinidiolide. mdpi.comresearchgate.net

Polymer Chemistry: this compound and its derivatives are also utilized in the field of polymer science. It can be a component in the synthesis of complex polymers. For example, the related compound 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is a monomer used in the production of specialized polyurethanes and other polymers with applications in coatings, adhesives, and composite materials. ontosight.aiontosight.ai

Table 2: Selected Synthetic Applications of this compound

| Product Class | Specific Product Example | Significance |

|---|---|---|

| Fragrances | α-Damascone, δ-Damascone | High-value aroma chemicals used in perfumery. perfumerflavorist.comresearchgate.netrsc.org |

| Natural Products | Dihydroactinidiolide | Synthesis of a widespread natural flavor and pheromone component. mdpi.comresearchgate.netresearchgate.net |

| Polymers | Polyurethanes | Used as a monomer component (as a functionalized derivative) for creating advanced materials. ontosight.aiontosight.ai |

Overview of Research Trajectories and Academic Interest

Academic interest in this compound has evolved from its initial synthesis and structural elucidation to its application in modern and sophisticated chemical research. Early research focused on understanding its fundamental reactions, such as oxidation and isomerization. rsc.org

In recent decades, research has shifted towards leveraging its unique structure for complex organic synthesis. It is frequently used as a model substrate in the development of new synthetic methodologies. For example, its reactions are studied to understand the mechanisms of electrophilic additions and cycloadditions.

More recently, research has taken novel directions. In the field of materials science and molecular electronics, derivatives of this compound have been investigated for their electronic properties. A 2016 study published in Physical Review Letters described how a molecule containing a this compound head group, when adsorbed on a gold surface, could be manipulated to create a single-molecule radical cation. aps.org This radical cation exhibited a Kondo resonance, a phenomenon of interest for molecular spintronics, demonstrating how this classic organic molecule can be employed in cutting-edge nanotechnology research. aps.org The ongoing exploration of its reactivity and its incorporation into new functional materials ensures that this compound will remain a compound of academic and industrial interest.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1,3-Trimethylcyclohexan-3-ol |

| 1,1-Dimethylcyclohexan-3-one |

| This compound |

| 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |

| α-Chloro-α-phenylseleno ethyl acetate |

| α-Damascone |

| Citral |

| Dihydroactinidiolide |

| Methylmagnesium iodide |

| β-Cyclogeraniolene |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,3-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIDVTCKFVYQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CCC1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198303 | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-47-9 | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3,3 Trimethylcyclohexene and Its Derivatives

Cyclization and Ring-Forming Reactions

The formation of the 1,3,3-trimethylcyclohexene ring system is often achieved through elegant cyclization strategies, which can be broadly categorized into acid-catalyzed processes and other ring-forming reactions. These methods typically start from acyclic precursors or involve the rearrangement of existing cyclic structures.

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a prominent method for synthesizing this compound. A classic example involves the treatment of geraniolene with a 60% solution of sulfuric acid. This reaction proceeds through an isomeric change, converting the open-chain hydrocarbon into a mixture of α- and β-cyclogeraniolene, with the α-variety (this compound) being the major product. rsc.org Dehydrating agents like potassium hydrogen sulphate and zinc chloride have also been employed to effect the cyclization of trimethylcyclohexanol (B73185) to this compound. rsc.org

Another significant pathway involves the acid-catalyzed dehydration of tertiary alcohols such as 3,3,5-trimethylcyclohexanol (B90689). The efficiency of this reaction can be optimized by carefully selecting the acid catalyst (e.g., phosphoric or sulfuric acid) and controlling the temperature. Furthermore, the synthesis of this compound can be achieved from 2,2,6-trimethylcyclohexanone (B1581249) via dehydration using p-toluenesulfonic acid in acetonitrile, affording a high yield of the desired product. chemicalbook.com

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Geraniolene | 60% Sulfuric Acid | - | α- and β-cyclogeraniolene | - | rsc.org |

| Trimethylcyclohexanol | Potassium hydrogen sulphate | 130-140°C | This compound | - | rsc.org |

| Trimethylcyclohexanol | Zinc chloride | 160-170°C | This compound | - | rsc.org |

| 2,2,6-Trimethylcyclohexanone | p-Toluenesulfonic acid | 60-65°C | This compound | 96.8% | chemicalbook.com |

| 3,3,5-Trimethylcyclohexanol | Phosphoric or Sulfuric acid | - | 3,3,5-Trimethylcyclohexene | - |

Mechanistic Insights into Cyclohexene (B86901) Ring Formation

The formation of the cyclohexene ring often proceeds through a series of well-defined mechanistic steps. In the acid-catalyzed cyclization of geraniolene, the proposed mechanism involves the addition of two water molecules to the geraniolene molecule, followed by the elimination of one water molecule to facilitate ring formation. rsc.org The subsequent elimination of the second water molecule can occur in two different ways, leading to the formation of both α- and β-cyclogeraniolene. rsc.org

The synthesis of isophorone (B1672270), a related α,β-unsaturated cyclic ketone, from acetone (B3395972) provides further insight into cyclohexene ring formation. mdpi.comwikipedia.orgatamanchemicals.com This base-catalyzed self-condensation of acetone involves an initial aldol (B89426) reaction to form diacetone alcohol, which then dehydrates to mesityl oxide. mdpi.com A subsequent Michael addition with another acetone molecule and an intramolecular aldol condensation leads to the formation of the isophorone ring. mdpi.com Understanding these mechanisms is crucial for controlling the reaction and maximizing the yield of the desired product.

Functional Group Interconversions and Derivatizations

The versatility of this compound chemistry is further expanded by a variety of functional group interconversions and derivatizations, allowing for the synthesis of a wide array of substituted analogs.

From Cyclohexanol and Cyclohexanone (B45756) Precursors

Cyclohexanols and cyclohexanones are readily available starting materials for the synthesis of this compound and its derivatives. For instance, this compound can be prepared by the dehydration of 1,1,3-trimethylcyclohexan-3-ol. rsc.org Similarly, 2,2,6-trimethylcyclohexanone can be reduced to 2,2,6-trimethylcyclohexanol, which is then dehydrated in the presence of an acid catalyst to yield this compound. chemicalbook.com The hydrogenation of isophorone can lead to 3,3,5-trimethylcyclohexanol or 3,3,5-trimethylcyclohexanone, which can serve as precursors for further derivatization. mdpi.comresearchgate.netgoogle.com

| Precursor | Reaction | Product | Reference |

| 1,1,3-Trimethylcyclohexan-3-ol | Dehydration | This compound | rsc.org |

| 2,2,6-Trimethylcyclohexanone | Reduction, then Dehydration | This compound | chemicalbook.com |

| Isophorone | Hydrogenation | 3,3,5-Trimethylcyclohexanol | researchgate.netgoogle.com |

| Isophorone | Hydrogenation | 3,3,5-Trimethylcyclohexanone | mdpi.comresearchgate.net |

Alkylation Strategies for Methyl Group Introduction

The introduction of methyl groups onto a cyclohexene ring is a key strategy for synthesizing substituted derivatives. Alkylation of cyclohexene carboxaldehydes is a powerful method for this purpose. nih.govacs.org Deconjugative α-alkylation of α,β-unsaturated aldehydes, promoted by a synergistic effect between tBuOK and NaH, allows for the introduction of alkyl groups at the α-position. nih.govacs.org Another approach involves the alkylation of cyclohexene followed by the introduction of other functional groups. ontosight.ai For instance, the alkylation of 3-methyl-2-cyclohexen-1-one (B144701) can be used to prepare various alkylated cyclohexanone derivatives. orgsyn.org

Preparation of Unsaturated and Substituted Analogs

A wide variety of unsaturated and substituted analogs of this compound have been synthesized for various applications. For example, the Wurtz-Fittig coupling reaction of 2-chloro-1,3,3-trimethylcyclohexene with metallic sodium and chlorotrimethylsilane (B32843) can be used to prepare 1,3,3-trimethyl-2-(trimethylsilyl)cyclohexene. researchgate.net This silylated derivative can then undergo further reactions, such as Friedel-Crafts acylation, to introduce other functional groups. researchgate.net

The synthesis of ferruginol, a precursor for the antitumor agent taxodione, involves the coupling of 2-(phenylsulfonylmethyl)-1,3,3-trimethylcyclohexene with 3-isopropyl-4-methoxybenzyl bromide, followed by desulfonation and acid-catalyzed cyclization. oup.com Furthermore, various acyl trimethyl cyclohexene derivatives have been prepared and are noted for their organoleptic properties. google.comgoogle.com The synthesis of new halolactones and hydroxylactones with a trimethylcyclohexene ring has also been achieved through combined chemical and microbial processes. researchgate.net

Chemo- and Regioselective Synthesis Approaches

Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules, allowing for the modification of one specific functional group or position in the presence of others. In the context of this compound and its derivatives, these principles are often applied to functionalize the alkene or adjacent positions selectively.

One notable regioselective approach involves the reaction of this compound with α-chloro-α-phenylseleno ethyl acetate. mdpi.comresearchgate.net This reaction specifically forms a carbon-carbon bond at the 2-position of the cyclohexene ring, leading to the formation of an α-phenylseleno-γ-butyrolactone intermediate. researchgate.net This intermediate is pivotal for the synthesis of dihydroactinidiolide, a naturally occurring fragrance compound. mdpi.comresearchgate.net The selectivity arises from the specific reactivity of the selenium-stabilized carbenium ion with the electron-rich double bond of the trimethylcyclohexene. researchgate.net

Another strategy focuses on the selective oxygenation of C(sp³)–H bonds. While general methods can be challenging, researchers have developed systems that use covalently bound directing groups to achieve high regioselectivity. ndl.go.jp For instance, by tethering a directing activator to an aliphatic alcohol, it is possible to oxygenate a specific C-H bond using atmospheric oxygen, a process that can be applied to complex cyclohexene derivatives to install hydroxyl groups at desired positions with high precision. ndl.go.jp

The synthesis of this compound itself can be achieved through a regioselective dehydration process. Starting from 2,2,6-trimethylcyclohexanone, reduction yields 2,2,6-trimethylcyclohexanol. chemicalbook.com Subsequent acid-catalyzed dehydration, for example with p-toluenesulfonic acid, selectively removes water to form the more substituted and thermodynamically stable double bond, yielding this compound with high purity. chemicalbook.com

Enantioselective and Diastereoselective Synthetic Pathways

Controlling stereochemistry is a paramount challenge in organic synthesis, especially when multiple stereocenters are created. nih.gov Enantio- and diastereoselective methods provide access to specific stereoisomers, which is crucial for applications in pharmacology and materials science.

Asymmetric catalysis employs chiral catalysts to produce an excess of one enantiomer of a chiral product. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of highly functionalized cyclohexanes and cyclohexenes. nih.govnih.gov

A highly effective strategy involves the use of chiral bifunctional organocatalysts, such as amino-squaramides, to promote reactions like the Michael addition. nih.govrsc.org For example, a one-pot sequence involving a Michael addition of a β-ketoester to a nitroalkene, catalyzed by a quinine-derived amino-squaramide, followed by a subsequent domino reaction, can produce highly substituted cyclohexanes with up to five contiguous stereocenters in excellent yields and stereoselectivities (>30:1 dr and 96–99% ee). nih.govrsc.org The use of the pseudo-enantiomeric catalyst can provide access to the opposite enantiomer of the product. rsc.org

Transition metal catalysis also offers robust methods for stereocontrol. Chiral iridium(I) complexes, for instance, have been successfully used in the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols via hydrogen borrowing catalysis. nih.gov In this process, the catalyst facilitates the oxidation of the diol, an aldol condensation, and a subsequent asymmetric reduction of the resulting enone. The choice of the chiral ligand, such as (R)-BINAP or DTBM-SEGPHOS, is critical for controlling the facial selectivity of the hydride return to the enone, thereby establishing the product's absolute stereochemistry with high enantiomeric excess. nih.gov

| Catalyst System | Reaction Type | Substrates | Yield | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ir(I) precatalyst with (R)-BINAP ligand | Asymmetric Hydrogen Borrowing | Pentamethylacetophenone and Hexane-1,5-diol | 76% | 68:32 e.r. | nih.gov |

| Ir(cod)(acac) with DTBM-SEGPHOS ligand | Asymmetric Hydrogen Borrowing | Pentamethylacetophenone and Hexane-1,5-diol | N/A | High enantioselectivity | nih.gov |

| Quinine-derived amino-squaramide | One-pot Michael–Michael–1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | 68–86% | 96–99% ee | nih.govrsc.org |

| Chiral Schiff base-Ti(IV) complex | Asymmetric Ring Opening | meso-Cyclohexene epoxide and TMSCN | N/A | High ee | scielo.org.mx |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, often creating multiple chemical bonds and stereocenters simultaneously. rsc.orgfrontiersin.org Integrating chiral catalysts into MCRs allows for precise stereochemical control. rsc.org

One strategy for synthesizing chiral cyclohexanes involves a multicomponent sequence where a thiourea-amine catalyst promotes a Michael addition between a malonate ester and a nitroalkene. rsc.org The resulting chiral intermediate then reacts with an iminium ion (generated in situ from a secondary amine and an α,β-unsaturated aldehyde) in a second Michael addition. A final cyclization step yields the chiral cyclohexane (B81311) product. By simply changing the stereochemical configuration of the proline-based catalysts used, different diastereomers can be accessed with high enantiocontrol. rsc.org

Gold(I) catalysis has also been applied to enantioselective multicomponent reactions. For instance, a tandem cyclization/[3+3] cycloaddition of 2-alkynyl enones with nitrones (formed in situ from hydroxylamines and aldehydes) can be achieved. chemrxiv.org Using a chiral Au(I) pre-catalyst with a bifunctional phosphine-phosphoric acid ligand, this reaction produces complex cycloadducts with high yields, total diastereoselectivity, and enantiomeric excesses up to 99%. chemrxiv.org The stereochemical outcome is determined by the facial-selective addition of the nitrone to a gold-activated carbocation intermediate, which is controlled by the chiral environment of the catalyst. chemrxiv.org

Organometallic and Radical-Mediated Synthetic Routes

Organometallic reagents and radical intermediates offer unique reactivity patterns for carbon-carbon bond formation and functionalization, enabling the synthesis of derivatives that are often inaccessible through conventional polar reactions. mdpi.commt.com

The Wurtz-Fittig reaction, which involves the coupling of halides with an active metal like sodium, is a classic method for forming carbon-carbon bonds. wikipedia.orgiitk.ac.in This reaction has been adapted for the synthesis of organosilicon compounds, particularly cyclic vinylsilanes. researchgate.netresearchgate.netresearchgate.net These organosilicon derivatives are valuable synthetic intermediates. scispace.com

A robust synthesis of 1-trimethylsilyl-2-arylcyclohexenes demonstrates a sequential application of modern and classic coupling reactions. researchgate.net The process begins with a palladium-catalyzed Suzuki cross-coupling of 1-bromo-2-chlorocyclohexene with various aryl boronic acids to produce 1-chloro-2-arylcyclohexenes in high yields. researchgate.netscispace.com The subsequent Wurtz-Fittig coupling of these vinyl chlorides with metallic sodium and chlorotrimethylsilane in an anhydrous solvent affords the desired 1-trimethylsilyl-2-arylcyclohexenes. researchgate.net Similarly, 1,3,3-trimethyl-2-(trimethylsilyl)cyclohexene can be prepared from 2-chloro-1,3,3-trimethylcyclohexene using this method. researchgate.net

| Starting Material (Cyclic Vinyl Halide) | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Chloro-2-arylcyclohexenes | Na, ClSi(CH₃)₃ | 1-Trimethylsilyl-2-arylcyclohexenes | 65-87% | researchgate.net |

| 2-Chloro-1,3,3-trimethylcyclohexene | Na, ClSi(CH₃)₃ | 1,3,3-Trimethyl-2-(trimethylsilyl)cyclohexene | Good | researchgate.net |

| 2,3-Dichloronorbornene | Na, ClSi(CH₃)₃ | 2,3-Bis(trimethylsilyl)norbornene | N/A | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grustc.edu.cn Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to synthesize substituted alkenes, including complex cyclohexene derivatives. eie.grustc.edu.cn

The Suzuki reaction, which couples an organoboron compound with an organic halide or triflate, is particularly effective. ustc.edu.cn As mentioned previously, it is the key first step in a sequence to produce silylated arylcyclohexenes, where 1-bromo-2-chlorocyclohexene is chemoselectively coupled with aryl boronic acids at the more reactive bromine-bearing carbon. researchgate.netscispace.com

Radical-mediated reactions also provide powerful synthetic routes. The translocation of a cyano group, for example, can be initiated by the addition of a carbon-centered radical to a nitrile, followed by cleavage of the resulting cyclic iminyl radical. mdpi.compreprints.org This strategy has been used to construct functionalized cyclohexene systems. mdpi.com For instance, the reaction between a cyanohydrin and 2-bromo-2-phosphorylacetate can be merged with a subsequent Horner-Wadsworth-Emmons (HWE) olefination in a one-pot process to build a cyclohexene ring. mdpi.compreprints.org These radical processes often proceed under mild conditions and offer alternative pathways for functionalization. acs.org

Biosynthetic Analogues and Biocatalytic Approaches

While direct biosynthetic pathways for this compound are not extensively documented in the available literature, the existence of structurally related natural products suggests potential biosynthetic analogues. Furthermore, the principles of biocatalysis offer promising, albeit largely theoretical at this stage, approaches for the synthesis of this compound and its derivatives.

One notable biosynthetic analogue is axerophthene (B1241690) , a diterpene that contains the this compound moiety within its structure. nih.gov Axerophthene is the parent hydrocarbon for Vitamin A and other retinoids, highlighting that the this compound core is a structural unit found in biologically significant molecules. nih.gov The natural occurrence of axerophthene in organisms like Senecio algens points to the existence of enzymatic machinery capable of assembling this cyclic structure. nih.gov

Biocatalysis, which utilizes enzymes or whole microbial cells to catalyze chemical reactions, is a rapidly advancing field in green and sustainable chemistry. mdpi.comresearchgate.net While specific biocatalytic methods for the direct production of this compound are not detailed in the literature, general biocatalytic strategies could be hypothetically applied. These approaches often involve the use of enzymes like ketoreductases (KREDs), alcohol dehydrogenases (ADHs), or Pictet-Spenglerases for the stereoselective synthesis of complex molecules. researchgate.netd-nb.info

For instance, the synthesis of chiral derivatives of cyclohexene has been explored using biocatalytic methods. researchgate.net Such processes often leverage the high specificity of enzymes to achieve regio- and stereoselective transformations under mild reaction conditions, which is a significant advantage over traditional chemical synthesis. researchgate.net The development of biocatalysts for the synthesis of 1-aryltetrahydro-β-carbolines, for example, has been achieved through strategies like "substrate walking" and the transfer of beneficial mutations between different enzyme backbones. d-nb.info This demonstrates the potential for engineering enzymes to accept non-natural substrates and catalyze novel reactions.

A theoretical biocatalytic approach to synthesizing a derivative of this compound could involve the enzymatic reduction of a corresponding ketone precursor. The following table outlines a hypothetical biocatalytic transformation, drawing parallels from established biocatalytic reductions.

Table 1: Hypothetical Biocatalytic Synthesis of a this compound Derivative

| Substrate | Biocatalyst Type | Potential Product | Reaction Type | Key Advantages of Biocatalytic Approach |

| 2,2,6-Trimethylcyclohexanone | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | 2,2,6-Trimethylcyclohexanol | Asymmetric Reduction | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

Following the enzymatic reduction, a subsequent dehydration step, which could potentially also be enzyme-catalyzed, would yield this compound.

The synthesis of antioxidant cortisone (B1669442) derivatives through a biocatalytic process using Rhodococcus rhodnii further illustrates the power of biocatalysis in modifying complex cyclic molecules. mdpi.com This process highlights the ability of microorganisms to perform specific transformations that are challenging to achieve through conventional chemistry. mdpi.com

While direct evidence for the biosynthesis and biocatalysis of this compound is sparse, the existence of natural analogues and the broad applicability of biocatalytic methods suggest that enzymatic routes to this compound and its derivatives are feasible and warrant further investigation.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Addition Reactions of the Olefinic Bond

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a cationic intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of an alkene to form an alkyl halide. leah4sci.commasterorganicchemistry.com For an unsymmetrical alkene like 1,3,3-trimethylcyclohexene, the regioselectivity of this reaction is governed by Markovnikov's rule. wikipedia.orgyoutube.com This rule states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon. wikipedia.org

The mechanism proceeds in two steps:

The alkene's π bond attacks the electrophilic proton of the HX, forming a C-H bond and a carbocation intermediate. pressbooks.pub In the case of this compound, the proton adds to the C2 position, resulting in the formation of a more stable tertiary carbocation at the C1 position.

The resulting halide anion (X⁻) then acts as a nucleophile, attacking the electrophilic carbocation to form the final alkyl halide product. leah4sci.compressbooks.pub

This regioselectivity is driven by the relative stability of the possible carbocation intermediates (tertiary > secondary > primary). wikipedia.org

Table 1: Hydrohalogenation of this compound

| Reactant | Reagent | Major Product | Regioselectivity |

|---|---|---|---|

| This compound | HBr | 1-Bromo-1,3,3-trimethylcyclohexane | Markovnikov |

Halogenation, the addition of diatomic halogens (typically Br₂ or Cl₂) across the double bond, proceeds through a different mechanism involving a cyclic halonium ion intermediate. youtube.com This mechanism leads to a specific stereochemical outcome known as anti-addition, where the two halogen atoms add to opposite faces of the original double bond. youtube.com

The mechanism involves:

The alkene π bond attacks one atom of the Br₂ molecule, displacing a bromide ion. Simultaneously, a lone pair on the attacking bromine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a bromonium ion. youtube.com

The displaced bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the ring in an Sₙ2-like fashion. lasalle.edu This backside attack forces the ring to open and results in the two bromine atoms being on opposite sides (trans) in the final product. youtube.com

Hydration is the addition of a water molecule across the double bond to form an alcohol. Acid-catalyzed hydration follows Markovnikov's rule, similar to hydrohalogenation, proceeding through the most stable carbocation intermediate. libretexts.org However, a significant drawback of acid-catalyzed hydration is its susceptibility to carbocation rearrangements, which can lead to a mixture of products. libretexts.org

To circumvent the issue of rearrangements while still achieving Markovnikov regioselectivity, the oxymercuration-demercuration reaction is employed. libretexts.orgchemistrysteps.com This two-step process provides a reliable method for the hydration of alkenes. masterorganicchemistry.com

Oxymercuration : The alkene reacts with mercuric acetate, Hg(OAc)₂, in an aqueous solution. wikipedia.org This step involves the formation of a cyclic mercurinium ion intermediate, which prevents rearrangements. libretexts.orgchemistrysteps.com A water molecule then attacks the more substituted carbon of the mercurinium ion bridge, leading to an anti-addition of the -OH and -HgOAc groups. masterorganicchemistry.com

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the acetoxymercury group with a hydrogen atom. wikipedia.org This reduction step is not stereospecific and can result in a mixture of stereoisomers. wikipedia.org

The net result is the Markovnikov addition of water across the double bond without carbocation rearrangement. libretexts.org

Table 2: Hydration Methods for this compound

| Method | Reagents | Intermediate | Product | Key Features |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Tertiary Carbocation | 1,3,3-Trimethylcyclohexan-1-ol | Markovnikov selectivity; potential for rearrangements. |

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the C=C double bond in the presence of a metal catalyst, converting the alkene into a corresponding alkane. libretexts.org This reaction is generally exothermic, releasing energy as the more stable alkane is formed. libretexts.org

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid metal catalyst with gaseous or liquid reactants. Common catalysts for alkene hydrogenation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel (Ni). lasalle.eduyoutube.com

A defining feature of heterogeneous catalytic hydrogenation is its stereochemistry. The reaction proceeds via syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.comyoutube.com The mechanism is understood to involve the adsorption of H₂ onto the metal surface, followed by the complexation of the alkene to the surface. The hydrogen atoms are then transferred sequentially from the metal surface to the same side of the alkene. lasalle.edu

For this compound, hydrogenation will yield 1,1,3-trimethylcyclohexane. The syn-addition of hydrogen will result in the formation of the cis isomer, where the two newly added hydrogen atoms are on the same side of the cyclohexane (B81311) ring. The approach of the alkene to the catalyst surface may be influenced by steric hindrance from the axial methyl groups in the reactant's conformers.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble organometallic complex. escholarship.org A well-known example is Wilkinson's catalyst, ClRh(PPh₃)₃. tamu.edutcichemicals.com Homogeneous catalysts often operate under milder conditions (lower temperatures and pressures) and can offer higher selectivity compared to their heterogeneous counterparts. escholarship.org

The mechanism for hydrogenation using Wilkinson's catalyst involves an oxidative addition of H₂ to the rhodium complex, followed by coordination of the alkene. The hydrogen atoms are then transferred from the metal to the alkene in a stepwise manner within the coordination sphere of the metal, resulting in syn-addition.

While this compound has only one reducible functional group, homogeneous catalysts are particularly valuable in more complex molecules where selectivity is crucial. For instance, they can selectively reduce less sterically hindered double bonds or avoid reducing other functional groups like carbonyls or esters, which might be affected by more aggressive heterogeneous catalysts. tcichemicals.com

Table 3: Catalytic Hydrogenation of this compound

| Catalysis Type | Catalyst Example | Product | Stereochemistry |

|---|---|---|---|

| Heterogeneous | Pd/C, PtO₂, Ni | 1,1,3-Trimethylcyclohexane | Syn-addition |

Oxidation Chemistry

The electron-rich double bond of this compound is also a target for various oxidation reactions. These reactions can either add oxygenated functional groups to the carbons of the double bond or cleave the bond entirely.

One important oxidation reaction is epoxidation , which involves the reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is a concerted process where an oxygen atom is transferred to the double bond, forming a three-membered ring containing oxygen. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. For this compound, epoxidation would yield 1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane.

Another significant oxidation reaction is ozonolysis , which leads to the oxidative cleavage of the C=C double bond. masterorganicchemistry.com The alkene is first treated with ozone (O₃) to form an unstable intermediate called a molozonide, which rearranges to a more stable ozonide. masterorganicchemistry.comyoutube.com The ozonide is then treated in a "work-up" step to give the final products.

Reductive Work-up : Using a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes or ketones. masterorganicchemistry.comyoutube.com Ozonolysis of this compound followed by a reductive work-up would break the ring and yield 6-oxo-4,4-dimethylheptanal.

Table 4: Oxidation Reactions of this compound

| Reaction | Reagents | Intermediate | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | - | 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane |

Polymerization and Oligomerization Reactions

The polymerization of cyclic olefins like this compound can theoretically proceed through several mechanisms, primarily radical or cationic polymerization, by addition across the double bond. However, the steric hindrance imposed by the three methyl groups, particularly the gem-dimethyl group at the C3 position and the methyl group on the double bond, significantly impacts its polymerizability.

Cationic Polymerization: This mechanism is initiated by a strong acid or Lewis acid, which protonates the double bond to form a tertiary carbocation. This carbocation can then propagate by attacking the double bond of another monomer molecule. While the initiation step is favorable due to the formation of a stable tertiary carbocation, the propagation step is sterically hindered. Consequently, this compound is more likely to undergo oligomerization or side reactions like chain transfer and rearrangement rather than forming high molecular weight polymers.

Radical Polymerization: Initiated by radical species, this process involves the addition of a radical to the double bond, generating a new radical that propagates the chain. uliege.be Similar to cationic polymerization, steric hindrance around the double bond makes propagation difficult, limiting the formation of long polymer chains.

In contrast to less substituted cyclic alkenes like 1,3-cyclohexadiene (B119728), which can be polymerized under specific conditions, the steric bulk of this compound presents a significant thermodynamic and kinetic barrier to high polymer formation. researchgate.net

While this compound itself is not a direct monomer in polyurethane synthesis, its structural isomer, isophorone (B1672270) (3,5,5-trimethylcyclohex-2-en-1-one), is a crucial industrial precursor to isophorone diisocyanate (IPDI) , a key aliphatic diisocyanate used in the production of high-performance polyurethanes. wikipedia.orgmdpi.com Aliphatic diisocyanates like IPDI are used in specialty applications, such as enamel coatings that are resistant to abrasion and degradation from ultraviolet light. wikipedia.orgatamanchemicals.com

The synthesis of IPDI is a multi-step industrial process that begins with the base-catalyzed self-condensation of acetone (B3395972) to produce isophorone. wikipedia.orgmdpi.com The subsequent steps are:

Formation of Isophorone Nitrile: Isophorone reacts with hydrogen cyanide (HCN) to form isophorone nitrile. wikipedia.orggoogle.com

Reductive Amination: The nitrile is then reacted with ammonia (B1221849) and hydrogen under catalytic conditions to produce isophorone diamine (IPDA) . wikipedia.orgwikipedia.orggoogle.com

Phosgenation: Finally, IPDA is treated with phosgene (B1210022) to yield isophorone diisocyanate (IPDI). wikipedia.orggoogle.com

IPDI is a cycloaliphatic diisocyanate with two isocyanate groups of different reactivity (one primary and one secondary), which allows for high selectivity in reactions with polyols during polyurethane synthesis. wikipedia.orgatamanchemicals.com This differential reactivity is advantageous for creating low-viscosity prepolymers with low residual monomer content. atamanchemicals.com

Pericyclic Reactions and Cycloadditions

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.orgsigmaaldrich.comlibretexts.org In this context, this compound, as an alkene, can function as the dienophile , reacting with a conjugated diene.

The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The rate of the reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com

As a trisubstituted, electron-rich alkene, this compound is a moderately reactive dienophile. Its reaction with an electron-poor diene would be slow. However, with a reactive, electron-rich diene (in an inverse-electron-demand Diels-Alder) or under thermal conditions, it can participate in cycloaddition.

For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously. libretexts.org The stereochemistry of the diene and dienophile is retained in the product. The approach of the diene to the cyclohexene (B86901) ring would be influenced by the steric hindrance of the methyl groups, potentially leading to a preferred stereochemical outcome in the bicyclic product.

Rearrangement Reactions and Isomerizations

This compound can undergo rearrangement and isomerization reactions, typically under acidic conditions, leading to the formation of more thermodynamically stable isomers. These reactions proceed through carbocation intermediates, with the migration of alkyl groups or hydrogen atoms (hydride shifts).

The acid-catalyzed isomerization of this compound involves the protonation of the double bond. This initially forms a tertiary carbocation at the C1 position. This carbocation can then undergo a series of rearrangements:

Deprotonation: The initial carbocation can lose a proton from an adjacent carbon to revert to an alkene. This can regenerate the starting material or form other isomers like 1,5,5-trimethylcyclohexene.

Hydride and Methyl Shifts: The carbocation can rearrange via escholarship.orgnist.gov-hydride or escholarship.orgnist.gov-methyl shifts to form different, potentially more stable, carbocation intermediates. For example, a methyl shift could lead to a different tertiary carbocation, which upon deprotonation would yield isomers such as 1,2,3-trimethylcyclohexene. msu.edu These rearrangements are driven by the relief of steric strain and the formation of a more substituted (and thus more stable) double bond in the final product.

The equilibrium mixture of trimethylcyclohexene isomers will depend on the relative thermodynamic stabilities of the possible products. Isomers with more highly substituted double bonds are generally more stable (Zaitsev's rule).

Table 1: Potential Positional Isomers of Trimethylcyclohexene

| Isomer Name | Substitution Pattern |

| 1,2,3-Trimethylcyclohexene | Trisubstituted double bond |

| 1,3,4-Trimethylcyclohexene | Trisubstituted double bond |

| 1,3,5-Trimethylcyclohexene | Disubstituted double bond |

| 1,4,5-Trimethylcyclohexene | Trisubstituted double bond |

| 1,5,5-Trimethylcyclohexene | Disubstituted double bond |

| 3,4,5-Trimethylcyclohexene | Disubstituted double bond |

This table illustrates some of the possible positional isomers of trimethylcyclohexene that could be formed through rearrangement reactions.

Photochemical and Thermal Degradation Pathways

The degradation of this compound can be induced by photochemical (light-induced) or thermal (heat-induced) means, leading to the cleavage of bonds and the formation of smaller molecules.

Photochemical Degradation: The photochemistry of simple alkenes often involves reactions of the carbon-carbon double bond. For this compound, UV irradiation can lead to cis-trans isomerization (though constrained by the ring) or other rearrangements. A well-studied analogous reaction is the photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene. researchgate.netnih.govresearchgate.net While this compound is not a conjugated diene, photochemical excitation can still promote reactions. In the presence of oxygen, photo-oxidation can occur, leading to the formation of hydroperoxides, alcohols, or ketones at the allylic positions (the carbon atoms adjacent to the double bond).

Thermal Degradation: At elevated temperatures, this compound undergoes thermal degradation primarily through radical mechanisms. The most likely initiation step is the homolytic cleavage of the weakest C-C bonds in the ring. For the parent cyclohexane molecule, thermal decomposition is initiated by C-C bond fission, leading to a 1,6-diradical that subsequently undergoes further fragmentation. escholarship.org

For substituted cyclohexenes, a common thermal reaction is the retro-Diels-Alder reaction. In the case of this compound, this pathway would lead to the formation of isobutylene (B52900) and 1,3-pentadiene. This is a unimolecular process that proceeds through a concerted, pericyclic transition state.

This compound → Isobutylene + 1,3-Pentadiene

Studies on the thermal decomposition of structurally related compounds, such as 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane, confirm that the trimethylcyclohexane ring system can decompose under thermal stress to release significant energy. semanticscholar.org

Reaction Kinetics and Mechanistic Pathways

The rates and mechanisms of the reactions of this compound are dictated by the reaction conditions and the energetic barriers of the possible pathways.

Thermal Degradation Kinetics: The kinetics of unimolecular thermal decomposition, such as the retro-Diels-Alder reaction, often follow first-order kinetics. The rate constant (k) for such a reaction can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

A is the pre-exponential or frequency factor.

Ea is the activation energy.

R is the gas constant.

T is the absolute temperature.

For example, the thermal decomposition of 1,1,3,3-tetramethylcyclobutane, which also fragments into two isobutene molecules, was found to be a homogeneous, first-order reaction with an activation energy of approximately 65 kcal/mol (272 kJ/mol). rsc.org This provides a basis for estimating the kinetic parameters for the analogous retro-Diels-Alder decomposition of this compound. The mechanistic pathway is a concerted, pericyclic process, distinct from the stepwise radical mechanisms of general thermal fragmentation at higher temperatures.

Table 2: Summary of Reaction Mechanisms for this compound

| Reaction Type | Key Intermediate(s) | Driving Force | Mechanistic Pathway |

| Acid-Catalyzed Isomerization | Tertiary Carbocations | Formation of more stable alkene | Stepwise: Protonation, escholarship.orgnist.gov-shifts, Deprotonation |

| Photochemical Degradation | Excited States, Radicals | Absorption of UV light | Various (e.g., photo-oxidation, rearrangements) |

| Thermal Degradation (Retro-Diels-Alder) | Pericyclic Transition State | Entropy, formation of stable small molecules | Concerted |

| Thermal Degradation (Fragmentation) | Carbon-centered Radicals | High thermal energy | Stepwise: Homolytic cleavage, radical chain reactions |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules like 1,3,3-trimethylcyclohexene. These methods solve the Schrödinger equation for a given molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations could be employed to determine various properties. For instance, a study on a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to investigate its stability and the mechanism of its formation. dntb.gov.ua

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

| Ground State Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound due to a lack of specific research data.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. These methods, while computationally intensive, can provide highly accurate results for molecular properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wikipedia.orgucsb.edu These methods are computationally less expensive and can be applied to larger molecules. hi.is A comparative overview of the general characteristics of these methods is presented below.

Table 2: Comparison of Quantum Mechanical Methods

| Method Type | General Characteristics |

| Ab Initio | High accuracy, computationally expensive, based on first principles. |

| Semi-Empirical | Lower accuracy, computationally efficient, uses experimental parameters. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules.

Conformational Energy Landscape Mapping

The cyclohexane (B81311) ring in this compound can adopt various conformations. Conformational analysis helps in identifying the most stable three-dimensional structures of a molecule. For substituted cyclohexanes, the stability of different conformers, such as chair and boat forms, is influenced by steric interactions like 1,3-diaxial strain. openochem.org While specific studies on this compound are not available, the principles of conformational analysis of substituted cyclohexanes would apply. acs.org

Intermolecular Interactions and Complex Formation

Molecular dynamics simulations can be used to study how this compound interacts with other molecules or with itself in a condensed phase. These simulations track the movement of atoms over time, providing insights into the intermolecular forces that govern the behavior of the substance.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts. uncw.edu These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For example, computational tools can simulate 1H and 13C NMR spectra. nmrdb.orgnmrdb.org While online tools for NMR prediction exist, specific computational studies detailing the prediction of spectroscopic parameters for this compound have not been identified.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and the transition states that connect them.

The exploration of reaction pathways for cyclic alkenes like this compound often involves studying isomerization and addition reactions. For instance, acid-catalyzed isomerization is a common transformation for cyclohexene (B86901) derivatives. Computational studies on the isomerization of cyclohexene in the presence of an acid catalyst, such as within a zeolite, have shown that the reaction proceeds through the formation of a carbenium ion intermediate. rsc.org The initial step is the protonation of the double bond, which for this compound would lead to a tertiary carbocation.

Subsequent steps could involve skeletal isomerization, such as ring contraction to form a substituted methylcyclopentylium ion, or positional isomerization through deprotonation-reprotonation steps. rsc.org The presence of the three methyl groups on the cyclohexene ring would be expected to influence the stability of the carbocation intermediates and the energy barriers of the transition states, thereby guiding the reaction toward specific products. For example, the gem-dimethyl group at the C3 position would stabilize an adjacent carbocation through hyperconjugation.

Table 1: Plausible Intermediates in the Acid-Catalyzed Isomerization of this compound

| Intermediate | Description | Expected Relative Stability |

| 1,3,3-Trimethylcyclohexyl Cation | Tertiary carbocation formed upon protonation of the double bond. | High |

| Substituted Methylcyclopentyl Cation | Formed via ring contraction; stability would depend on the substitution pattern. | Potentially accessible |

Note: This table represents hypothetical intermediates based on known mechanisms for similar compounds.

Once reaction pathways are mapped, computational chemistry can be used to calculate the kinetic and thermodynamic parameters of each step. This involves calculating the Gibbs free energies of all stationary points on the potential energy surface. The activation energy (ΔG‡) for a particular step determines its rate, while the difference in free energy between reactants and products (ΔG°) determines the equilibrium position.

For this compound, a key transformation to consider would be the chair-to-chair interconversion of the cyclohexene ring. While the double bond flattens a portion of the ring, the saturated carbons still allow for conformational flexibility. The energy barrier for this process in substituted cyclohexanes can be influenced by steric interactions. youtube.com The axial and equatorial positions of the methyl groups in any chair-like conformers would have different energies, with the equatorial position generally being more stable for a methyl group to avoid 1,3-diaxial interactions. masterorganicchemistry.com

Table 2: Estimated Energetic Parameters for Hypothetical Transformations of this compound

| Transformation | Parameter | Estimated Value Range (kcal/mol) |

| Ring Flip | Activation Energy (ΔG‡) | 10-12 |

| Acid-Catalyzed Isomerization (Protonation) | Activation Energy (ΔG‡) | 10-20 |

| Acid-Catalyzed Isomerization (Overall) | Reaction Energy (ΔG°) | Dependent on product stability |

Note: These values are estimations based on data for similar substituted cyclohexanes and are not from direct computational studies of this compound.

Isotopic Fractionation Factors and Equilibrium Studies

Isotope effects, particularly kinetic isotope effects (KIEs), are powerful tools for elucidating reaction mechanisms. acs.org Computational chemistry can predict KIEs by calculating the vibrational frequencies of isotopically labeled molecules in their ground and transition states. comporgchem.com For example, substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking or bond-forming in the rate-determining step of a reaction involving this compound would be expected to produce a primary KIE.

Equilibrium isotope effects (EIEs) can also be calculated and relate to the differences in the zero-point vibrational energies of isotopically substituted reactants and products. These calculations can provide insights into the distribution of isotopes at equilibrium. For this compound, studying the EIE for hydrogen/deuterium exchange at various positions on the ring could reveal information about the relative thermodynamic stability of C-H bonds.

While no specific isotopic fractionation studies on this compound are available, the principles of KIE and EIE calculations are well-established and could be readily applied to this molecule in future theoretical investigations.

Stereo-Electronic Effects and Molecular Orbital Analysis

Stereo-electronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. In this compound, the alignment of sigma (σ) and pi (π) orbitals plays a crucial role in its chemical properties.

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions. For an alkene like this compound, the HOMO is typically the π-bonding orbital of the double bond, making it susceptible to attack by electrophiles. The shape and energy of the HOMO would be influenced by the electron-donating methyl groups through hyperconjugation.

Table 3: Key Molecular Orbitals of this compound and Their Expected Characteristics

| Molecular Orbital | Primary Character | Expected Influence of Methyl Groups |

| HOMO | C=C π-bonding | Energy is raised (destabilized) due to hyperconjugation, increasing nucleophilicity. |

| LUMO | C=C π*-antibonding | Energy is likely raised, but to a lesser extent than the HOMO. |

| σ orbitals of C-H and C-C bonds | Sigma bonding | Can participate in hyperconjugative interactions with the π system. |

Note: This table describes expected characteristics based on general principles of electronic effects in substituted alkenes.

Applications in Chemical Science and Industry Non Clinical/non Medical Focus

Role as a Versatile Synthetic Building Block

1,3,3-Trimethylcyclohexene is a valuable cyclic olefin whose structural characteristics make it a versatile building block in organic synthesis. Its substituted cyclohexene (B86901) ring serves as a foundational scaffold for the construction of more elaborate molecular architectures.

Synthesis of Complex Organic Molecules

The trimethyl-substituted cyclohexene framework is a core structural motif in a variety of important chemical classes, particularly in the realm of terpenoids and related natural products. Although not an odorant itself, this compound is a key intermediate structure in the synthetic pathways leading to high-value fragrance compounds like ionones and damascones. These molecules are prized for their complex floral and fruity scents, such as violet and rose. wikipedia.orgperfumerflavorist.com The synthesis of these fragrances often involves building upon a trimethylcyclohexene core, which is modified through a series of chemical reactions to introduce functional groups and side chains that define the final product's olfactory character. For instance, synthetic routes to β-damascone, a potent rose-scented ketone, can proceed from precursors that are structurally very similar to this compound, such as 2,2,6-trimethylcyclohexanone (B1581249). semanticscholar.org

Intermediate in Specialty Chemical Production

This compound functions as a significant intermediate in the production of other specialty chemicals. Its own synthesis is a well-defined process, highlighting its role as a stepping stone in a larger manufacturing chain. One documented industrial preparation method involves a two-step sequence starting from 2,2,6-trimethylcyclohexanone. The initial step is a reduction of the ketone, followed by an acid-catalyzed dehydration to yield the final alkene product with high purity and yield. chemicalbook.com This process underscores its utility as a readily accessible intermediate for further chemical elaboration.

The table below details a representative synthesis of this compound, illustrating its production as a specialty intermediate. chemicalbook.com

| Step | Reactant(s) | Catalyst/Reagent | Conditions | Product | Yield |

| 1. Reduction | 2,2,6-trimethylcyclohexanone, Hydrogen | 5% Palladium-on-carbon | 40-45°C, 0.8-1.0 MPa | 2,2,6-trimethylcyclohexanol | - |

| 2. Dehydration | 2,2,6-trimethylcyclohexanol | p-toluenesulfonic acid | 60-65°C | This compound | 96.8% |

Utilization in Flavor and Fragrance Chemistry (Synthetic Aspects)

While this compound itself is not directly used for its olfactory properties, its molecular skeleton is fundamental to the structure of several classes of highly sought-after aroma chemicals. thegoodscentscompany.com Its primary role in this industry is that of a precursor, where its trimethylcyclohexene ring is the core upon which characteristic odor profiles are built.

Precursor to Odorant Compounds

The trimethylcyclohexene ring is the defining structural feature of the ionones and damascones, which are indispensable in modern perfumery for their powerful and complex floral notes. perfumerflavorist.com Ionones, known for their characteristic violet scent, and damascones, which impart a rich rose and fruity aroma, are synthesized through pathways that establish this specific cyclic structure. semanticscholar.orgwpmucdn.com For example, the industrial synthesis of ionones begins with the condensation of citral (B94496) and acetone (B3395972) to form pseudoionone, which is then cyclized in the presence of acid. perfumerflavorist.comperfumerflavorist.com This cyclization reaction generates the crucial trimethylcyclohexene ring, which is then part of the final α- or β-ionone structure. Similarly, synthetic routes to the damascones rely on building blocks that contain or can be readily converted to the trimethylcyclohexene moiety. semanticscholar.orgresearchgate.net

Development of Olfactory Profiles through Derivatization

The versatility of the this compound scaffold is demonstrated by the diverse range of scents that can be produced through its chemical modification, or derivatization. By attaching different functional groups and side chains to this core ring, chemists can create a wide array of compounds, each with a unique olfactory profile. The key difference between the violet-like ionones and the rosy-fruity damascones lies in the structure of the acyl side chain attached to the ring. This principle of derivatization allows for the fine-tuning of scents, creating a spectrum of related but distinct aromas from a common structural starting point.

The following table illustrates how different derivatives based on the trimethylcyclohexene core lead to distinct families of odorant compounds.

| Core Structure | Derivative Class | Representative Compound(s) | Characteristic Olfactory Profile |

| Trimethylcyclohexene Ring | Ionones | α-Ionone, β-Ionone | Violet, Woody, Floral wikipedia.orgperfumerflavorist.com |

| Trimethylcyclohexene Ring | Damascones | β-Damascone, δ-Damascone | Rose, Fruity, Apple, Tobacco semanticscholar.orgrsc.org |

Applications in Materials Science and Polymer Chemistry

Monomer in Advanced Polymer Systems

There is currently no significant body of research demonstrating the use of this compound as a monomer or comonomer in the synthesis of advanced polymer systems. Its reactivity as a trisubstituted alkene may present challenges for conventional polymerization pathways.

Cross-linking Agents and Polymer Modification

The scientific literature does not provide evidence of this compound being utilized as a cross-linking agent or for the chemical modification of existing polymers. While its double bond could theoretically be a site for such reactions, this application has not been documented.

Research Applications as a Laboratory Solvent or Reagent

This compound serves as a valuable substrate and reagent in synthetic organic chemistry research, primarily for investigating the reactivity of substituted cycloalkenes. Its specific structure allows for the study of reaction mechanisms, regioselectivity, and stereoselectivity.

The compound undergoes a variety of characteristic alkene reactions, making it a useful model for fundamental chemical studies. For example, its reaction with N-bromosuccinimide (NBS) in the presence of trace amounts of hydrogen bromide results in allylic bromination, yielding multiple structural and stereoisomeric products. brainly.com This reactivity highlights its utility in exploring free-radical substitution reactions adjacent to a double bond.

Furthermore, this compound is employed as a starting material to explore various addition reactions, as outlined in the table below. chegg.comchegg.com These reactions are fundamental in organic synthesis and provide insights into how the substitution pattern around the double bond influences the reaction outcome.

Table 1: Reactions of this compound as a Laboratory Reagent

| Reagent(s) | Reaction Type | Major Product Type |

|---|---|---|

| H₂/Pd | Catalytic Hydrogenation | Substituted Cyclohexane (B81311) |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Oxymercuration-Demercuration | Tertiary Alcohol |

| 1. B₂H₆ 2. H₂O₂, NaOH | Hydroboration-Oxidation | Secondary Alcohol |

| HBr | Hydrohalogenation | Bromo-substituted Cyclohexane |

| Br₂ | Halogenation | Dibromo-substituted Cyclohexane |

| NBS, trace HBr | Allylic Bromination | Bromo-substituted Cyclohexene Isomers |

Additionally, analytical methods for the separation and identification of this compound have been developed, such as reverse-phase High-Performance Liquid Chromatography (HPLC), which is scalable for preparative separation of impurities. sielc.com

Environmental Geochemistry and Petroleum Analysis

Despite the prevalence of cyclic hydrocarbons in petroleum, specific applications and roles for this compound in environmental and fuel analysis are not well-documented.

Tracers for Hydrocarbon Contamination Studies

There is no scientific literature indicating that this compound is used as a specific tracer or biomarker for hydrocarbon contamination studies.

Fundamental Research on Alicyclic Hydrocarbons

This compound is a subject of fundamental research on alicyclic hydrocarbons, particularly concerning its thermodynamic properties and reaction kinetics. The National Institute of Standards and Technology (NIST) has compiled critically evaluated thermophysical and thermochemical data for this compound, which are essential for chemical engineering calculations and for understanding its physical behavior over a range of temperatures and pressures. nist.govnist.gov

These data provide a foundation for theoretical modeling and for understanding structure-property relationships in cyclic hydrocarbons. The availability of such precise data facilitates research into reaction thermodynamics, phase equilibria, and transport properties.

Table 2: Selected Critically Evaluated Thermodynamic and Physical Properties of this compound

| Property | Temperature Range | Pressure Range |

|---|---|---|

| Density (Liquid) | 190 K - 600 K | Equilibrium with Gas |

| Viscosity (Liquid) | 270 K - 590 K | Equilibrium with Gas |

| Thermal Conductivity (Liquid) | 200 K - 530 K | Equilibrium with Gas |

| Heat Capacity (Liquid) | 193 K - 588 K | Saturation Pressure |

| Entropy (Ideal Gas) | 200 K - 1000 K | - |

| Enthalpy of Vaporization | 250 K - 588 K | - |

Source: NIST/TRC Web Thermo Tables nist.gov

The study of reactions involving isomers of trimethylcyclohexene also contributes to a deeper understanding of complex organic chemistry principles, such as carbocation rearrangements and the thermodynamic stability of competing products. reddit.com The specific placement of the methyl groups and the double bond in this compound makes it a valuable model compound for investigating how steric and electronic effects influence chemical reactivity in alicyclic systems.

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 1,3,3-trimethylcyclohexene in the environment. These processes are primarily driven by atmospheric and aqueous chemical reactions.

Once volatilized into the atmosphere, this compound is susceptible to photo-oxidation, a key process in the self-cleansing capacity of the troposphere copernicus.org. The primary drivers of this degradation are reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, chlorine atoms (Cl) nih.gov.

Reaction with Hydroxyl Radicals (OH): The gas-phase reaction with hydroxyl radicals is considered the main atmospheric removal pathway for many volatile organic compounds nih.govresearchgate.net. For analogous compounds like 1,3,5-trimethylbenzene, the reaction with OH radicals proceeds through both H-atom abstraction from the methyl groups and OH addition to the unsaturated ring rsc.org. The formation of an adduct with the OH radical is often the more favorable pathway rsc.org. Theoretical studies on 1,3,5-trimethylbenzene have estimated its atmospheric lifetime to be as short as 4 hours in the presence of typical OH radical concentrations, highlighting the potential for rapid degradation rsc.org. For other related cycloalkanes, such as 1,3,5-trimethylcyclohexane, the estimated lifetime for reaction with OH radicals is about 16 to 24 hours nih.gov. These rapid reaction rates suggest that this compound is unlikely to persist for long periods in the atmosphere.

The subsequent reactions of the resulting radical intermediates with molecular oxygen lead to the formation of peroxy radicals. These radicals can then react with other atmospheric species like nitrogen oxides (NOx) and hydroperoxy radicals (HO₂) to form a variety of oxygenated products, including phenols, bicyclic peroxides, and carbonyls rsc.orgnih.govresearchgate.net.

Ozonolysis: The carbon-carbon double bond in the cyclohexene (B86901) ring makes this compound susceptible to attack by ozone wikipedia.orgmasterorganicchemistry.com. Ozonolysis involves the cleavage of this double bond, leading to the formation of carbonyl compounds such as aldehydes and ketones wikipedia.orgmasterorganicchemistry.combrainly.in. This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane) msu.eduorganic-chemistry.org. Subsequent work-up conditions determine the final products; a reductive work-up yields aldehydes or ketones, while an oxidative work-up can produce carboxylic acids masterorganicchemistry.comorganic-chemistry.org.

The table below summarizes the key atmospheric photo-oxidation reactions for unsaturated cyclic hydrocarbons like this compound.

| Reactant | Primary Reaction | Typical Products |

| Hydroxyl Radical (OH) | Addition to double bond / H-abstraction | Peroxy radicals, leading to phenols, bicyclic compounds |

| Ozone (O₃) | Cleavage of the C=C double bond | Aldehydes, Ketones, Carboxylic Acids |

| Chlorine Atom (Cl) | H-abstraction | Alkyl radicals, leading to various chlorinated and oxygenated products |

This table provides a generalized summary of atmospheric reactions for compounds structurally similar to this compound.

Given its volatile nature, this compound that enters an aqueous system is likely to partition to the atmosphere. Its low water solubility would also suggest limited mobility in groundwater systems. Without specific experimental data, the persistence in water is difficult to quantify, but it is generally expected to be low due to volatilization.

Biodegradation Mechanisms and Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of hydrocarbons from the environment. While direct studies on the microbial degradation of this compound are scarce, research on related alicyclic structures provides insight into potential metabolic pathways.

Microorganisms, particularly bacteria, are known to metabolize a wide range of hydrocarbons nih.gov. The degradation of alicyclic hydrocarbons like cyclohexane (B81311) has been studied in various bacterial strains, such as Pseudomonas and Nocardia. These studies reveal that the initial step in aerobic degradation often involves the introduction of an oxygen atom by a monooxygenase or hydroxylase enzyme, converting the cycloalkane to a corresponding alcohol (e.g., cyclohexanol from cyclohexane) researchgate.netresearchgate.net. This is typically followed by further oxidation to a ketone (cyclohexanone), ring cleavage, and subsequent metabolism through central metabolic pathways researchgate.netresearchgate.net.

For unsaturated alicyclic compounds, the double bond offers an additional site for microbial attack. While specific pathways for this compound are not documented, it is plausible that microbes could initiate degradation at the double bond or through oxidation of the methyl groups.

The enzymatic machinery for the breakdown of alicyclic rings is diverse. In aerobic bacteria, key enzymes include:

Monooxygenases/Hydroxylases: These enzymes catalyze the initial, often rate-limiting, step of hydroxylation researchgate.net.

Dehydrogenases: These enzymes are responsible for the oxidation of the resulting alcohol to a ketone nih.gov.

Monooxygenases (e.g., Cyclohexanone (B45756) monooxygenase): These enzymes can insert an oxygen atom into the ring of the ketone, leading to the formation of a lactone, which is a key step preceding hydrolytic ring cleavage.

Under anaerobic conditions, the degradation pathways are different and have been studied for compounds like cyclohexane carboxylate nih.govresearchgate.netnih.gov. The process often begins with the activation of the substrate to a coenzyme A (CoA) thioester. This is followed by a series of dehydrogenation and hydration steps. Key enzymes in these anaerobic pathways include: